molecular formula C14H20IN B1611708 2,3,3-Trimethyl-1-propyl-3H-indolium iodide CAS No. 20205-29-2

2,3,3-Trimethyl-1-propyl-3H-indolium iodide

Cat. No. B1611708
CAS RN: 20205-29-2
M. Wt: 329.22 g/mol
InChI Key: MLAILDKCWXHXQA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,3-Trimethyl-1-propyl-3H-indolium iodide is a chemical compound with the empirical formula C14H20IN . It has a molecular weight of 329.22 . The compound is categorized as a heterocyclic organic compound .


Molecular Structure Analysis

The molecular structure of 2,3,3-Trimethyl-1-propyl-3H-indolium iodide can be represented by the SMILES string [I-].CCC[N+]1=C©C©©c2ccccc12 . The InChI representation is 1S/C14H20N.HI/c1-5-10-15-11(2)14(3,4)12-8-6-7-9-13(12)15;/h6-9H,5,10H2,1-4H3;1H/q+1;/p-1 .


Physical And Chemical Properties Analysis

The compound has a melting point of 159-162 °C . The compound’s structure can be represented by the SMILES string [I-].CCC[N+]1=C©C©©c2ccccc12 and the InChI string 1S/C14H20N.HI/c1-5-10-15-11(2)14(3,4)12-8-6-7-9-13(12)15;/h6-9H,5,10H2,1-4H3;1H/q+1;/p-1 .

Scientific Research Applications

Fluorescent Probes and Sensing Applications

2,3,3-Trimethyl-1-propyl-3H-indolium iodide plays a crucial role in developing fluorescent probes for various sensing applications. For instance, it has been used in the creation of BODIPY-based ratiometric fluorescent probes for sensitive and selective cyanide ion detection (Zhang et al., 2013). Additionally, it forms part of a colorimetric and fluorescent probe for the detection of biological thiols in aqueous solutions, demonstrating selective and sensitive response characteristics (Li et al., 2013). This compound also features in a ratiometric emission fluorescent probe for monitoring cyanide ion in live cells, highlighting its utility in biological and environmental analysis (Chao et al., 2016).

Corrosion Inhibition

Indolium-based ionic liquids, including derivatives of 2,3,3-Trimethyl-1-propyl-3H-indolium iodide, have been synthesized and shown to act as unprecedented inhibitors for the corrosion of mild steel in an acid medium (Ahmed et al., 2019). This finding opens up potential applications in industrial corrosion prevention.

Photoelectric Conversion Properties

In the field of photoelectric conversion, derivatives of 2,3,3-Trimethyl-1-propyl-3H-indolium iodide have been explored. For example, novel carboxylated hemicyanine dyes based on this compound demonstrate significant potential for use in dye-sensitized solar cells, offering promising photoelectric conversion properties (Yao et al., 2003).

Nonlinear Optical Applications

The compound has also been investigated in the context of nonlinear optical applications. A study reported the synthesis and physicochemical properties of a new Indolium-based nonlinear optical crystal, highlighting its suitability for third-harmonic generation applications (Palaniyasan et al., 2021).

Membrane Interactions and Drug Affinity Studies

It has been used as a sensitive membrane fluorescence probe to study the interactions between membranes and antioxidant flavonoids (Gao et al., 2018). This application is crucial for understanding drug bio-affinities and pharmacodynamics.

Alzheimer's Disease Research

In Alzheimer's disease research, 2-styrylindolium derivatives of 2,3,3-Trimethyl-1-propyl-3H-indolium iodide have been evaluated as probes for visualizing neurofibrillary tangles in brain sections of patients, suggesting potential use in diagnostics and research into neurodegenerative diseases (Gu et al., 2012).

properties

IUPAC Name

2,3,3-trimethyl-1-propylindol-1-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N.HI/c1-5-10-15-11(2)14(3,4)12-8-6-7-9-13(12)15;/h6-9H,5,10H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAILDKCWXHXQA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584248
Record name 2,3,3-Trimethyl-1-propyl-3H-indol-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3-Trimethyl-1-propyl-3H-indolium iodide

CAS RN

20205-29-2
Record name 2,3,3-Trimethyl-1-propyl-3H-indol-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3-Trimethyl-1-propyl-3H-indolium iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,3-Trimethyl-1-propyl-3H-indolium iodide
Reactant of Route 2
2,3,3-Trimethyl-1-propyl-3H-indolium iodide
Reactant of Route 3
2,3,3-Trimethyl-1-propyl-3H-indolium iodide
Reactant of Route 4
2,3,3-Trimethyl-1-propyl-3H-indolium iodide
Reactant of Route 5
2,3,3-Trimethyl-1-propyl-3H-indolium iodide
Reactant of Route 6
2,3,3-Trimethyl-1-propyl-3H-indolium iodide

Citations

For This Compound
4
Citations
J Zhang, S Zhu, L Valenzano, FT Luo, H Liu - RSC advances, 2013 - pubs.rsc.org
Three BODIPY-based ratiometric fluorescent probes (1, 2 and 3), with two being highly soluble in aqueous solution, were prepared by the condensation of 2-formyl-BODIPY dyes with 2,…
Number of citations: 62 pubs.rsc.org
H Liu - … PROBES FOR SENSING AND IMAGING OF …, 2015 - digitalcommons.mtu.edu
Cyanide is a well-known highly toxic substance and very harmful to human health. 1 Its small amount can result in extremely lethal poisoning by inhibiting the cellular respiration in …
Number of citations: 6 digitalcommons.mtu.edu
AJ Winstead, N Fleming, K Hart, D Toney - Molecules, 2008 - mdpi.com
The microwave synthesis of several quaternary ammonium salts is described. The synthesis provides comparable or better yields than published methods with reduced reaction times …
Number of citations: 20 www.mdpi.com
김지순 - 2009 - repository.pknu.ac.kr
Functional cyanine dyes have been widely applied to display material, organic photo conductor material and laser material and being actively applied to various fields, such as …
Number of citations: 0 repository.pknu.ac.kr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.